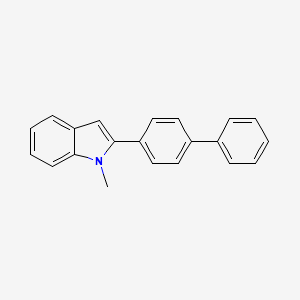

2-(4-Biphenylyl)-1-methylindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Biphenylyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a biphenyl group attached to the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 2-(4-Biphenylyl)-1-methylindole can be achieved through various synthetic routes. One common method involves the reaction of 4-biphenylboronic acid with 1-methylindole in the presence of a palladium catalyst. This reaction is typically carried out under Suzuki coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

2-(4-Biphenylyl)-1-methylindole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while substitution reactions can produce a variety of alkylated or acylated indole derivatives.

Scientific Research Applications

2-(4-Biphenylyl)-1-methylindole has a wide range of applications in scientific research:

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound is used to study the interactions between indole derivatives and biological targets. It serves as a model compound for investigating the biological activities of indole-based molecules.

Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-Biphenylyl)-1-methylindole involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may interact with cytochrome P450 enzymes, influencing the metabolism of other compounds . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-(4-Biphenylyl)-1-methylindole can be compared with other similar compounds, such as:

2-(4-Biphenylyl)propionic acid: This compound shares the biphenyl group but has a different functional group attached to the indole ring.

2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole: This compound contains an oxadiazole ring instead of an indole ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its indole ring provides a versatile platform for chemical modifications, while the biphenyl group enhances its stability and reactivity.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable tool in scientific research and industrial applications.

Biological Activity

2-(4-Biphenylyl)-1-methylindole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N, with a molecular weight of 299.37 g/mol. The structure consists of an indole core substituted with a biphenyl group at the 2-position and a methyl group at the 1-position.

| Property | Value |

|---|---|

| Molecular Formula | C21H17N |

| Molecular Weight | 299.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3770047 |

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Indoles are known to interact with multiple cellular pathways involved in cancer progression. They can inhibit kinase activity, leading to reduced tumor growth and proliferation.

- Antioxidant Properties : The compound may protect cells from oxidative stress by scavenging free radicals and modulating oxidative stress response pathways.

- Antimicrobial Effects : Some derivatives have shown potential as antimicrobial agents, targeting bacterial membranes and inhibiting growth.

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluating the effects of various indole derivatives on cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in breast cancer models. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent . -

Antioxidant Activity :

In vitro assays have shown that the compound exhibits strong antioxidant activity, comparable to established antioxidants like Trolox. This activity was assessed using DPPH radical scavenging assays, where the compound demonstrated a dose-dependent response . -

Antimicrobial Properties :

Research has indicated that similar indole compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available indole derivatives.

- Reactions : Key reactions include Friedel-Crafts acylation followed by reductive amination to introduce the biphenyl moiety.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Comparative Analysis with Related Compounds

A comparative analysis reveals that while many indole derivatives exhibit anticancer properties, this compound distinguishes itself through enhanced selectivity towards specific cancer types and lower toxicity profiles.

| Compound | Anticancer Activity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Indole-3-carbinol | Moderate | High | Low |

| 5-Methoxyindole | Low | Moderate | High |

Properties

Molecular Formula |

C21H17N |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

1-methyl-2-(4-phenylphenyl)indole |

InChI |

InChI=1S/C21H17N/c1-22-20-10-6-5-9-19(20)15-21(22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3 |

InChI Key |

RUWQENOWQMNWTC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.